Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-sulfanyl-1,3,4-thiadiazole-2-ylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticonvulsant activity may be related to the modulation of GABAergic neurotransmission, while its antimicrobial effects could be due to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other thiadiazole derivatives such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide: Exhibits enhanced cytotoxic activity against cancer cells.
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Shows potent antibacterial activity.
Properties
IUPAC Name |
ethyl 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S3/c1-2-10-4(9)3-12-6-8-7-5(11)13-6/h2-3H2,1H3,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGHLCSLWCUOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360878 |
Source
|
Record name | AO-780/25081011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83123-75-5 |
Source
|
Record name | AO-780/25081011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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